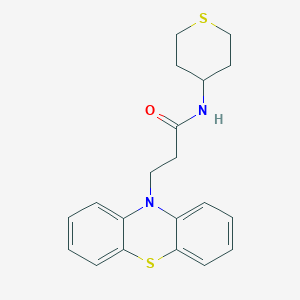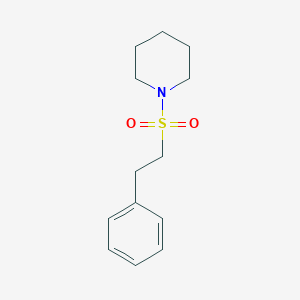![molecular formula C18H20F4N2O3 B7552196 [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7552196.png)
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone, also known as FTBM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTBM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 468.49 g/mol.
Mechanism of Action
The mechanism of action of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone is not fully understood. However, it is believed that [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone exerts its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, in oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone inhibits the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression and cell differentiation. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone modulates the activity of glutamate receptors which are involved in the excitotoxicity of neurons. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone targets the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure and fluid balance in the body.
Biochemical and Physiological Effects:
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects in the body. In oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone induces cell cycle arrest and apoptosis in cancer cells. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone reduces neuronal damage and inflammation in the brain. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone inhibits the production of angiotensin II and aldosterone which are involved in the pathogenesis of hypertension and heart failure.
Advantages and Limitations for Lab Experiments
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be stored for long periods of time. However, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has some limitations as well. It has low solubility in water which can make it difficult to administer in vivo. It also has a short half-life which can limit its therapeutic efficacy.
Future Directions
There are several future directions for the research on [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone. One direction is to investigate the potential of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone as a combination therapy with other anti-cancer agents. Another direction is to explore the use of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone and improve its pharmacokinetic properties for better therapeutic efficacy.
Synthesis Methods
The synthesis of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone involves the condensation reaction between 4-fluoro-3-(trifluoromethyl)benzoyl chloride and piperidine-3-carboxylic acid followed by the reaction with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide. The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has shown promising results as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been investigated for its neuroprotective effects against ischemic stroke and traumatic brain injury. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been studied for its potential to treat hypertension and heart failure.
properties
IUPAC Name |
[1-[4-fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N2O3/c19-15-4-3-12(10-14(15)18(20,21)22)16(25)24-5-1-2-13(11-24)17(26)23-6-8-27-9-7-23/h3-4,10,13H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAGKERWFPNXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)

![N-[4-(1-phenylethylamino)phenyl]-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7552151.png)

![Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-](/img/structure/B7552160.png)

![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B7552188.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)